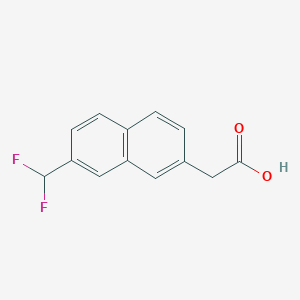

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

2-[7-(difluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)10-4-3-9-2-1-8(6-12(16)17)5-11(9)7-10/h1-5,7,13H,6H2,(H,16,17) |

InChI Key |

CGJAYNXOBFIVDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid typically involves the difluoromethylation of naphthalene derivatives. One common method includes the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF), followed by treatment with phosphorus pentachloride (PCl₅) and subsequent heating with cesium fluoride (CsF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthalene ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes transformations via its functional groups:

-

Carboxylic acid derivatives :

-

Esterification : Reaction with alcohol (e.g., methanol) in the presence of acid catalysts (H₂SO₄).

-

Amide formation : Conversion to amides using thionyl chloride (SOCl₂) followed by reaction with amines.

-

-

Difluoromethyl group reactivity :

Reactivity and Functional Group Transformations

The compound’s reactivity is influenced by its structural features:

-

Carboxylic acid functionality : Enables conjugation with biological targets (e.g., enzymes) via hydrogen bonding, critical for medicinal applications .

-

Difluoromethyl group : Enhances lipophilicity (logP ~2.4), improving membrane permeability in drug candidates .

Functional Group Transformations

Purification and Analytical Data

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that enhance biological activity. The following are key areas of application:

- Anticancer Activity : Studies indicate that 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7), with an IC50 value indicating potent antiproliferative activity. The mechanism involves:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Disruption of the cell cycle at critical phases, preventing proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.30 | Apoptosis induction, Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, with notable findings including:

- Inhibition of Pathogens : Effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In murine models, administration led to a significant reduction in inflammation markers.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed:

- Significant Cytotoxicity : The compound induced apoptosis and inhibited cell growth effectively.

Case Study 2: Antimicrobial Activity

In vitro evaluations demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity:

- Comparison with Standard Antibiotics : The compound showed comparable or superior efficacy against certain bacterial strains when compared to standard antibiotics like ampicillin.

Mechanism of Action

The mechanism of action of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Substituent Effects: 2-(Naphthalen-2-yl)acetic acid: The absence of substituents results in lower molecular weight (186.21 g/mol) and higher aqueous solubility compared to substituted derivatives. It serves as a precursor for esterification and α-arylation reactions . 6-Methoxy derivative: The methoxy group at position 6 increases steric bulk and electron density, altering reactivity and solubility. This compound is used as a pharmaceutical reference standard .

Synthetic Routes :

- Palladium-catalyzed α-arylation is a common method for introducing aryl groups to the acetic acid backbone, as seen in 2-(4-(tert-Butyl)phenyl)-2-(naphthalen-2-yl)acetic acid .

- Fluorinated analogs like the target compound may require specialized fluorinating agents (e.g., iodonium salts) or late-stage functionalization .

The difluoromethyl group could enhance target binding via hydrophobic interactions . Fluorine-containing compounds are prioritized in drug discovery for their ability to improve bioavailability and metabolic stability .

Biological Activity

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid is a fluorinated organic compound characterized by its unique structure, which includes a difluoromethyl group and a naphthalene moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of fluorine atoms often enhances the biological activity of organic compounds, making them more effective against various biological targets.

Structural Features

The structure of this compound can be broken down into key components:

- Naphthalene Ring : Provides hydrophobic properties, influencing interactions with biological membranes.

- Difluoromethyl Group : Enhances lipophilicity and may improve metabolic stability and bioavailability.

Biological Activities

Research indicates that compounds with fluorinated groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes the notable activities associated with various fluorinated compounds, including this compound.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Fluoro-1-(naphthalen-1-yl)ethanone | Contains one fluorine atom | Antimicrobial activity |

| 3-Fluoroacetic acid | Simple acetic acid derivative | Known for toxicity |

| 4-Fluorophenylacetic acid | Contains a phenyl group | Exhibits anti-inflammatory properties |

| This compound | Difluoromethyl group attached to naphthalene | Potentially enhanced lipophilicity and biological activity |

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological pathways. For instance, similar compounds have shown inhibition of key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : In vitro studies have demonstrated that difluoromethyl-substituted compounds exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For example, a series of difluoromethyl cinnamoyl amides showed promising results against M. smegmatis and other pathogens, indicating that similar modifications could enhance the efficacy of this compound against microbial targets .

- Anticancer Potential : Fluorinated naphthalene derivatives have been investigated for their potential anticancer effects. For instance, compounds with naphthalene structures have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways .

- Selectivity in Drug Design : Research on triazolopyrimidine derivatives has highlighted the importance of structural modifications in achieving selectivity toward specific targets such as P. falciparum DHODH, suggesting that similar strategies could be applied to optimize the activity of this compound .

Q & A

Q. What are effective synthetic routes for preparing 2-(7-(difluoromethyl)naphthalen-2-yl)acetic acid with high regioselectivity?

Methodological Answer: A two-step strategy is often employed:

Naphthalene Functionalization: Introduce the difluoromethyl group at position 7 via radical difluoromethylation using reagents like Zn(SO₂CF₂H)₂ under copper catalysis .

Acetic Acid Moiety Attachment: Utilize Friedel-Crafts acylation or Pd-catalyzed C–H activation to attach the acetic acid group at position 3. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC-MS/MS : Quantify purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with MRM transitions specific to the molecular ion ([M-H]⁻ = 291.1) .

- NMR/IR Spectroscopy : Confirm substitution patterns via NMR (e.g., δ 4.8–5.2 ppm for CH₂COOH) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. What solvent systems optimize its solubility for in vitro assays?

Methodological Answer: The compound exhibits limited aqueous solubility. Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation. Solubility in THF or dichloromethane is >50 mg/mL .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing -CF₂H group deactivates the naphthalene ring, requiring harsh conditions for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with SPhos ligand (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours. Monitor regioselectivity via LC-MS to avoid byproducts .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or DHFR, leveraging structural analogs from naphthalene-based inhibitors .

- Validation : Perform SPR (surface plasmon resonance) with immobilized COX-2 (KD calculation) or cell-based assays (IC₅₀ in MCF-7 cells) .

Q. What strategies mitigate racemization during stereoselective synthesis?

Methodological Answer:

- Enzymatic Resolution : Use nitrilase (e.g., from Alcaligenes faecalis) to hydrolyze nitrile intermediates selectively, yielding enantiomerically pure (R)- or (S)-forms (ee >99%) .

- Chiral Auxiliaries : Employ Evans oxazolidinones to direct asymmetric alkylation at the acetic acid moiety .

Experimental Design & Data Analysis

Q. How to design dose-response studies for evaluating cytotoxicity?

Methodological Answer:

Q. What statistical methods resolve contradictions in SAR studies?

Methodological Answer:

Q. How to optimize reaction yields in scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.